佐匹克隆-d4

描述

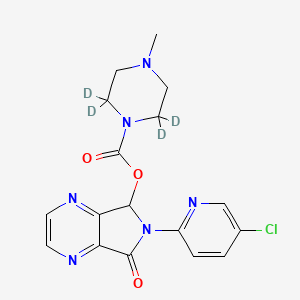

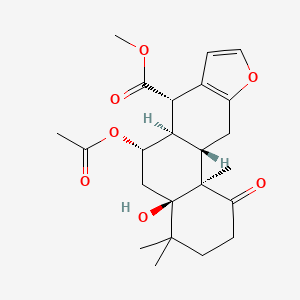

Zopiclone-d4 is a non-benzodiazepine hypnotic sold under various trade names and is prescribed for the treatment of insomnia . It is used as an internal standard for the quantification of zopiclone .

Synthesis Analysis

Zopiclone-d4 is synthesized using literature procedures where possible . The material is made by an unambiguous synthetic route . The product is intended for research and forensic applications .

Molecular Structure Analysis

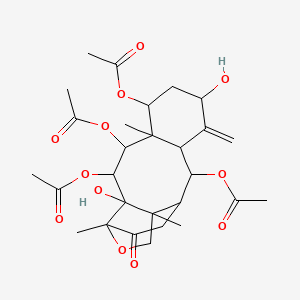

The formal name of Zopiclone-d4 is 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d4 . Its molecular formula is C17H13D4ClN6O3 and it has a formula weight of 392.8 .

Chemical Reactions Analysis

The electrochemical behavior of zopiclone was investigated on a glassy carbon electrode in static and rotation disc arrangement . Controlled potential electrolysis in off-line and on-line combination with tandem mass spectrometry was employed for investigation of the products of electrochemical oxidation .

Physical And Chemical Properties Analysis

Zopiclone-d4 is a neat solid . It is a certified reference material that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards .

科学研究应用

Certified Reference Material

Zopiclone-D4 is used as a certified reference material . It is a standard used in analytical chemistry to ensure the precision and accuracy of measurements. It is used in the calibration of devices, the validation of methods, and the assurance of quality control .

Forensic Analysis

Zopiclone-D4 is used in forensic analysis . It can be used to confirm the presence of zopiclone in biological specimens and tissues . This is particularly useful in cases of suspected drug abuse or poisoning .

Clinical Toxicology

In the field of clinical toxicology, Zopiclone-D4 is used to detect and quantify the presence of zopiclone in biological samples . This can be important in monitoring patient compliance with medication regimens, detecting potential drug interactions, and diagnosing potential drug overdoses .

Urine Drug Testing

Zopiclone-D4 is used in urine drug testing . It can be used to confirm the presence of zopiclone, which can be important in both clinical and forensic settings .

Isotope Dilution Methods

Zopiclone-D4 is used in isotope dilution methods . This is a technique used in analytical chemistry to improve the precision and accuracy of chemical analyses .

Gas Chromatography-Mass Spectrometry (GC-MS)

Zopiclone-D4 is used in Gas Chromatography-Mass Spectrometry (GC-MS) applications . GC-MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Liquid Chromatography (LC)

Zopiclone-D4 is suitable for liquid chromatography (LC) applications . LC is a technique used to separate a mixture into its individual components .

Solid Phase Extraction (SPE)

Zopiclone-D4 is used in Solid Phase Extraction (SPE) applications . SPE is a sample preparation method that is used to extract analytes from complex matrices .

安全和危害

Zopiclone may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence . Drowsiness, difficulties breathing, coma, and death may occur if zopiclone is taken together with opioids . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

属性

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344856 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zopiclone-d4 | |

CAS RN |

1435933-78-0 | |

| Record name | Zopiclone-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)